9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine
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Overview
Description
9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine is a complex organic compound that features a cyclopentene ring substituted with a dihydroxyethyl group and an adenine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopentene ring with the dihydroxyethyl substituent, followed by the introduction of the adenine moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine can undergo various chemical reactions, including:
Oxidation: The dihydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the cyclopentene ring or the adenine moiety.
Substitution: Functional groups on the cyclopentene ring or adenine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cyclopentene ring or adenine moiety.
Scientific Research Applications
9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialized materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine exerts its effects involves its interaction with molecular targets such as enzymes or nucleic acids. The dihydroxyethyl group and adenine moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Adenine derivatives: Compounds like 2-amino-9-(1,2-dihydroxyethyl)adenine share structural similarities and can be compared in terms of their chemical properties and biological activities.
Cyclopentene derivatives: Compounds with similar cyclopentene rings and substituents can provide insights into the unique features of 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopentene ring with a dihydroxyethyl group and an adenine moiety
Properties
IUPAC Name |
1-[4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)8-2-1-7(3-8)9(19)4-18/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDOSRMBOXOSCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=CN=C32)N)C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933328 |
Source
|
Record name | 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148179-99-1 |
Source
|
Record name | 9-(4-(1,2-Dihydroxyethyl)cyclopent-2-en-1-yl)-9H-adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148179991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(6-Amino-9H-purin-9-yl)cyclopent-2-en-1-yl]ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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